molecular formula C18H22BrF3N2O3 B8149936 (S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate

(S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149936
M. Wt: 451.3 g/mol
InChI Key: URCWBMHHFPXLLV-NSHDSACASA-N
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Description

(S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a brominated benzoyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the piperazine ring with tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Bromination and trifluoromethylation of the benzoyl group: The benzoyl group is first brominated using bromine or N-bromosuccinimide (NBS) and then trifluoromethylated using a reagent like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

(S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzoic acid
  • 4-Bromo-3-(trifluoromethyl)benzene
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

(S)-tert-butyl 4-(4-bromo-3-(trifluoromethyl)benzoyl)-2-methylpiperazine-1-carboxylate is unique due to the combination of its piperazine ring, tert-butyl group, and the brominated trifluoromethyl benzoyl moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl (2S)-4-[4-bromo-3-(trifluoromethyl)benzoyl]-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrF3N2O3/c1-11-10-23(7-8-24(11)16(26)27-17(2,3)4)15(25)12-5-6-14(19)13(9-12)18(20,21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCWBMHHFPXLLV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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